6-Fluoro-9-benzylpurine

Übersicht

Beschreibung

6-Fluoro-9-benzylpurine is a purine derivative that has garnered significant attention due to its potential applications in various scientific and industrial fields. This compound is characterized by the presence of a fluorine atom at the 6-position and a benzyl group at the 9-position of the purine ring. The incorporation of fluorine into the purine structure can significantly alter its physicochemical properties, making it a valuable compound for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 6-Fluoro-9-benzylpurine can be achieved through several synthetic routes. One common method involves the halogen exchange reaction of 6-chloro-9-benzylpurine with silver fluoride. Another method includes the displacement of trimethylpurin-6-ylammonium chloride with potassium fluoride, followed by benzylation at the 9-position .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of phase transfer catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The choice of reagents and conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-9-benzylpurine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom can influence the reactivity of the compound, making it a versatile intermediate for further chemical modifications .

Common Reagents and Conditions:

Nucleophilic Substitution: Reactions involving nucleophiles such as amines or thiols can lead to the substitution of the fluorine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the purine ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

6-Fluoro-9-benzylpurine has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate for the synthesis of other fluorinated purines and nucleosides.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural nucleotides.

Wirkmechanismus

The mechanism of action of 6-Fluoro-9-benzylpurine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, leading to increased biological activity. The benzyl group at the 9-position can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-9-methylpurine: Similar in structure but with a methyl group instead of a benzyl group.

6-Fluoro-9-ethylpurine: Contains an ethyl group at the 9-position.

6-Fluoro-9-phenylpurine: Features a phenyl group at the 9-position.

Uniqueness: 6-Fluoro-9-benzylpurine is unique due to the presence of the benzyl group, which can significantly impact its biological activity and pharmacokinetic properties. The combination of the fluorine atom and the benzyl group makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Biologische Aktivität

6-Fluoro-9-benzylpurine is a synthetic purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and plant biology. This compound is notable for its structural modifications, which enhance its interaction with biological targets, making it a subject of interest for both therapeutic applications and agricultural use.

Chemical Structure and Properties

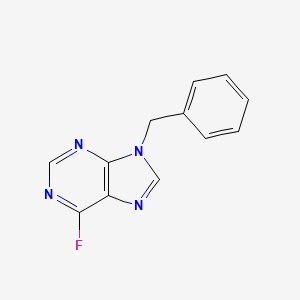

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHFN

- Molecular Weight : 233.24 g/mol

- IUPAC Name : 6-fluoro-9-(phenylmethyl)purin-2(3H)-one

The presence of a fluorine atom at the 6-position is significant as it can enhance the compound's binding affinity to various biological targets, potentially leading to increased biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial membrane potential disruption and reactive oxygen species (ROS) production. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against tumor cells while exhibiting lower toxicity towards normal cells .

In a comparative study, this compound exhibited cytotoxicity levels comparable to established chemotherapeutics, with selectivity indices indicating a favorable therapeutic window. The induction of apoptosis was confirmed through assays measuring early and late apoptotic stages, suggesting that this compound could serve as a lead for further anticancer drug development.

Plant Growth Regulation

In agricultural applications, this compound acts as a cytokinin, promoting cell division and growth in plant tissues. Its efficacy has been evaluated in various plant systems, where it has been found to enhance shoot proliferation and delay senescence in cultured plant cells. The compound's ability to stimulate growth is attributed to its role in modulating hormonal pathways within plants .

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on human cancer cell lines revealed significant cytotoxic effects. The compound was tested against several cancer types, including breast and lung cancer cells. Results indicated that at certain concentrations, the compound induced apoptosis more effectively than traditional chemotherapeutics like 5-fluorouracil. The IC50 values were determined to be around 40 μM for effective apoptotic induction .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 40 | 2.5 |

| A549 (Lung) | 35 | 2.0 |

| WI38 (Normal) | >100 | - |

Case Study 2: Plant Growth Promotion

In a controlled experiment involving tobacco callus cultures, the application of this compound resulted in a significant increase in shoot regeneration rates compared to untreated controls. The study quantified shoot numbers over a period of four weeks, demonstrating the compound's effectiveness as a growth regulator.

| Treatment | Shoot Number (per culture) |

|---|---|

| Control | 5 |

| This compound | 15 |

The proposed mechanism of action for the anticancer activity of this compound involves:

- Mitochondrial Dysfunction : Induction of mitochondrial membrane potential loss leading to apoptosis.

- ROS Generation : Increased ROS levels resulting in oxidative stress and subsequent cell death.

- Cytokinin Activity : In plants, it promotes cellular division and differentiation by mimicking natural cytokinins.

Eigenschaften

IUPAC Name |

9-benzyl-6-fluoropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTPECWDHXUJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204148 | |

| Record name | 6-Fluoro-9-benzylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545-97-7, 55600-75-4 | |

| Record name | 6-Fluoro-9-(phenylmethyl)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1545-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-9-benzylpurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055600754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-9-benzylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.